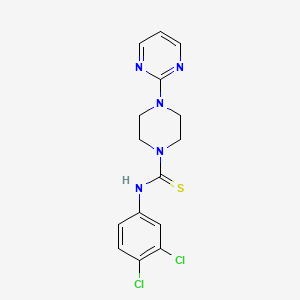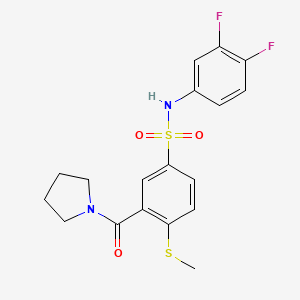![molecular formula C23H13NO6 B4643521 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B4643521.png)
1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid
Overview
Description
1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid, commonly known as DPIIC, is a synthetic organic compound with a molecular formula of C24H15NO7. DPIIC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell survival. In recent years, DPIIC has gained significant attention in scientific research due to its potential applications in cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
DPIIC exerts its pharmacological effects by inhibiting 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid, an enzyme that plays a crucial role in DNA repair and cell survival. 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid is activated in response to DNA damage, leading to the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, including 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid itself. This process consumes large amounts of cellular energy and depletes cellular NAD+ levels, leading to cell death. DPIIC inhibits 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid by binding to its catalytic domain, preventing the synthesis of PAR chains and leading to DNA damage and cell death.
Biochemical and physiological effects:
DPIIC has been shown to have a range of biochemical and physiological effects, including inhibition of 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid activity, reduction of oxidative stress and inflammation, and induction of apoptosis in cancer cells. DPIIC has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by sensitizing cancer cells to DNA damage. In addition, DPIIC has been investigated for its neuroprotective effects in models of neurodegenerative diseases, including Parkinson's and Alzheimer's diseases.
Advantages and Limitations for Lab Experiments
DPIIC has several advantages for scientific research, including its high potency and specificity for 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid inhibition, its availability in high purity and yield, and its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, DPIIC also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on DPIIC, including the development of more potent and selective 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid inhibitors, the investigation of DPIIC's potential applications in other diseases, such as cardiovascular diseases and diabetes, and the evaluation of DPIIC's safety and efficacy in clinical trials. In addition, the combination of DPIIC with other therapeutic agents, such as immune checkpoint inhibitors and targeted therapies, may provide new opportunities for cancer treatment.
Scientific Research Applications
DPIIC has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, DPIIC has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting 1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid, which leads to DNA damage and cell death in cancer cells. DPIIC has also been shown to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases by reducing oxidative stress and inflammation. In addition, DPIIC has been investigated for its anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1,3-dioxo-2-[4-(2-oxo-2-phenylacetyl)phenyl]isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO6/c25-19(13-4-2-1-3-5-13)20(26)14-6-9-16(10-7-14)24-21(27)17-11-8-15(23(29)30)12-18(17)22(24)28/h1-12H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZCQDEBVPHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-nitro-N-{5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4643444.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4643445.png)
![2-(2-furyl)-4-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4643453.png)
![3-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4643463.png)
![2-[1-(4-butylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4643471.png)
![2-{[3-(2-chlorophenyl)propanoyl]amino}benzamide](/img/structure/B4643473.png)
![methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B4643481.png)


![N,2-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4643514.png)
![2-[(3,3-dimethylbutanoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4643523.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643525.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4643530.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4643536.png)